Molecular Weight and LogP: Quantifying Physicochemical Divergence from Key Analogs
4-(4-Benzoylphenoxy)butanoic acid exhibits a quantifiably higher lipophilicity and molecular weight compared to simpler phenoxybutanoic acid analogs. This is a direct consequence of its unique benzophenone-derived benzoyl group. Compared to the most structurally similar analog, 4-(4-phenylbutoxy)benzoic acid, the target compound has a higher molecular weight (284.31 vs. 270.32 g/mol) and a lower computed LogP (3.16 vs. ~3.79-5.01), indicating a different balance of lipophilicity and polarity . Against the base scaffold, 4-phenoxybutanoic acid, the differences are even more pronounced, with the target compound showing a significantly higher molecular weight (284.31 vs. 180.20 g/mol) and a higher LogP (3.16 vs. 1.93) [1]. These are not merely numerical variations; they represent fundamental changes in solubility, permeability, and molecular recognition, which are critical for any downstream assay or synthetic application [2].
| Evidence Dimension | Physicochemical Properties (Molecular Weight and LogP) |
|---|---|
| Target Compound Data | MW: 284.31 g/mol; LogP: 3.16 |
| Comparator Or Baseline | 4-(4-Phenylbutoxy)benzoic acid (MW: 270.32 g/mol; LogP: 3.79-5.01); 4-Phenoxybutanoic acid (MW: 180.20 g/mol; LogP: 1.93) |
| Quantified Difference | MW difference: +14.0 g/mol vs. 4-(4-phenylbutoxy)benzoic acid; +104.1 g/mol vs. 4-phenoxybutanoic acid. LogP difference: -0.63 to -1.85 vs. 4-(4-phenylbutoxy)benzoic acid; +1.23 vs. 4-phenoxybutanoic acid. |
| Conditions | Computed and reported physicochemical parameters from vendor and database specifications. |
Why This Matters
These quantifiable differences in lipophilicity (LogP) and molecular weight are primary drivers of a molecule's ADME/PK profile and target binding, making the selection of this specific derivative non-trivial for lead optimization campaigns.
- [1] Molbase. (n.d.). 4-Phenoxybutanoic acid. (LogP: 1.9302). View Source
- [2] Young, R. J., Green, D. V. S., Luscombe, C. N., & Hill, A. P. (2011). Getting physical in drug discovery II: the impact of chromatographic hydrophobicity measurements and aromatic ring count on drug developability. Drug Discovery Today, 16(17-18), 822-830. View Source
